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Compound of Interest

Compound Name: L-365260

cat. No.: B1673720

In-Depth Technical Guide: L-365,260

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B)
receptor, also known as the gastrin receptor. This document provides a comprehensive
overview of its chemical structure, physicochemical properties, and pharmacological
characteristics. Detailed experimental protocols for key assays and a visualization of its primary
signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

L-365,260, with the IUPAC name 1-[(3R)-1-methyl-2-0x0-5-phenyl-3H-1,4-benzodiazepin-3-
yl]-3-(3-methylphenyl)urea, is a benzodiazepine derivative.[1] Its chemical structure is
characterized by a central benzodiazepine ring system linked to a phenylurea moiety.

Table 1: Chemical and Physical Properties of L-365,260
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Property Value Source

1-[(3R)-1-methyl-2-0x0-5-
IUPAC Name phenyl-3H-1,4-benzodiazepin- [1]
3-yl]-3-(3-methylphenyl)urea

Molecular Formula C24H22N402 [1]
Molecular Weight 398.46 g/mol
CAS Number 118101-09-0 [1]

CC1=CC(=CC=C1)NC(=O)N[C
SMILES @H]2C(=0)N(C3=CC=CC=C3  [1]
C(=N2)C4=CC=CC=C4)C

Appearance Solid

Soluble to 100 mM in DMSO

Solubility and ethanol

Pharmacological Properties

L-365,260 is a high-affinity, selective antagonist for the CCK-B receptor. Its affinity for the CCK-
B receptor is significantly higher than for the CCK-A receptor, making it a valuable tool for
distinguishing between the functions of these two receptor subtypes.

Table 2: Pharmacological Data for L-365,260
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Parameter Species/Tissue Value Source

Ki (CCK-B Receptor) Guinea Pig Brain 2.0nM

Ki (Gastrin Receptor) Guinea Pig Stomach 1.9 nM

ICs0 (CCK-B
2nM [2]
Receptor)
ICs0 (CCK-A
280 nM [2]
Receptor)
Antagonism of gastrin-
] stimulated acid
In Vivo Effect o EDso = 0.03 mg/kg
secretion In mice
(p-0.)
Antagonism of gastrin-
In Vivo Effect stimulated acid EDso = 0.9 mg/kg
secretion in rats (p.o.)
Antagonism of gastrin-
) stimulated acid
In Vivo Effect o ) EDso = 5.1 mg/kg
secretion in guinea
pigs (p.o.)

Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol describes a method to determine the binding affinity of L-365,260 for the CCK-B
receptor using a radiolabeled ligand.

Methodology:

» Membrane Preparation: Guinea pig brain tissue is homogenized in a cold lysis buffer (50mM
Tris-HCI, 5 mM MgClz, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged
to pellet the membranes, which are then washed and resuspended in a binding buffer.
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e Binding Assay: The assay is performed in a 96-well plate with a final volume of 250 pL per
well.

o Add 150 pL of the membrane preparation.

o Add 50 pL of unlabeled L-365,260 at various concentrations (for competition assay) or
buffer.

o Add 50 pL of [?H]L-365,260 solution in binding buffer.
e Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.[3]

« Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters
(e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. The filters are then washed multiple
times with ice-cold wash buffer.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the
presence of a high concentration of unlabeled ligand) from total binding. The equilibrium
dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined
by Scatchard analysis of saturation binding data. For competition assays, the I1Cso value is
determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Measurement of Pentagastrin-Stimulated Gastric
Acid Secretion

This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastric
acid secretion stimulated by pentagastrin in rats.

Methodology:

« Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to
water. The rats are anesthetized, and a cannula is inserted into the stomach through the
esophagus and secured. Another cannula is placed at the pylorus to collect gastric effluent.
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e Gastric Perfusion: The stomach is continuously perfused with a saline solution at a constant
rate.

o Basal Acid Output: Gastric effluent is collected for a baseline period to determine the basal
acid secretion rate.

e Drug Administration: L-365,260 is administered orally (p.o.) or intravenously (i.v.) at various
doses.

» Stimulation of Acid Secretion: After a set time following L-365,260 administration,
pentagastrin is infused intravenously to stimulate gastric acid secretion.

» Sample Collection: Gastric effluent is collected at regular intervals.

o Acid Measurement: The collected samples are titrated with a standardized NaOH solution to
a neutral pH to determine the acid concentration.

o Data Analysis: The total acid output is calculated and compared between control (vehicle-
treated) and L-365,260-treated groups to determine the dose-dependent inhibitory effect of
L-365,260. The EDso value is then calculated.

Signaling Pathways

L-365,260 exerts its effects by blocking the CCK-B receptor, a G-protein coupled receptor
(GPCR). The primary signaling pathway initiated by the activation of the CCK-B receptor
involves the Gagq protein.
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Caption: L-365,260 antagonism of the CCK-B receptor signaling pathway.

Upon binding of agonists like gastrin or cholecystokinin, the CCK-B receptor activates the Gaq
subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase
CpB (PLCPB). PLCp then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two
second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs diffuses into the
cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of
intracellular calcium (Ca?*). DAG remains in the plasma membrane and, along with the
increased intracellular Ca2*, activates protein kinase C (PKC). These signaling events
ultimately lead to various downstream cellular responses, such as gastric acid secretion. L-
365,260, by blocking the initial receptor activation, prevents this entire cascade.

Some evidence also suggests that L-365,260 may inhibit the cyclic AMP-dependent protein
kinase (PKA) pathway, although the precise mechanism of this interaction requires further
investigation.

Conclusion

L-365,260 is a well-characterized, potent, and selective CCK-B receptor antagonist. Its defined
chemical structure and pharmacological profile, coupled with established experimental
protocols, make it an invaluable tool for research into the physiological and pathological roles
of the CCK-B receptor in the gastrointestinal and central nervous systems. This guide provides
the foundational technical information for scientists and researchers to effectively utilize L-
365,260 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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